
1-benzyl-3,4-dihydro-2H-quinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3,4-dihydro-2H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzyl group at the 1-position and a hydroxyl group at the 4-position, making it a valuable scaffold for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
1-benzyl-3,4-dihydro-2H-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
1-benzyl-3,4-dihydro-2H-quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites, while the benzyl group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-hydroxyquinoline: Lacks the benzyl group but shares the hydroxyl group at the 4-position.
2-hydroxyquinoline: Hydroxyl group at the 2-position instead of the 4-position.
Quinoline: The parent compound without any substituents.
Uniqueness
1-benzyl-3,4-dihydro-2H-quinolin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and membrane permeability, while the hydroxyl group allows for hydrogen bonding and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-benzyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2 |
InChI 键 |
FOCYLCCNJRXIGI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2C1O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


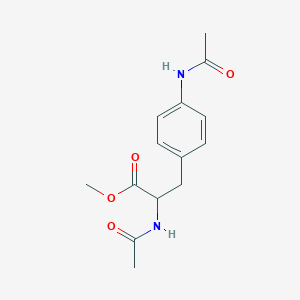

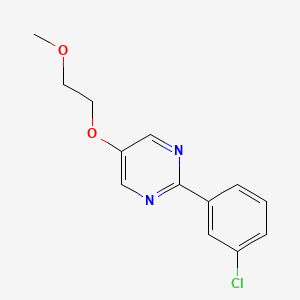
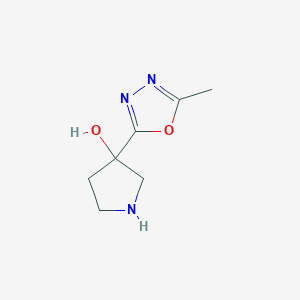


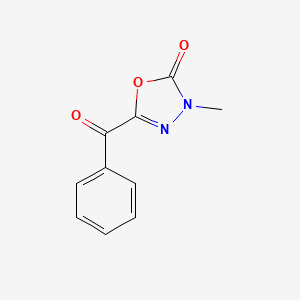
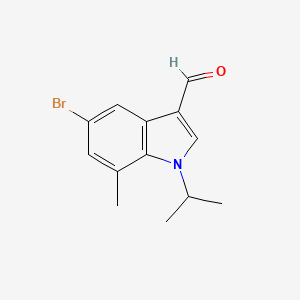
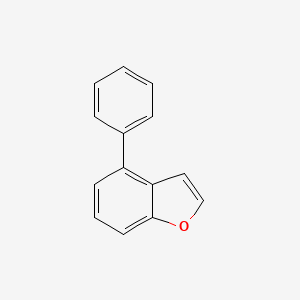
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)

